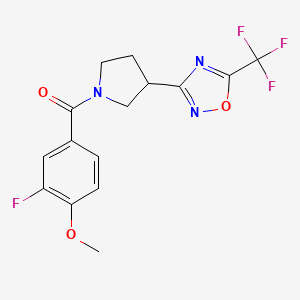![molecular formula C18H26N4O2 B2579299 3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2201170-88-7](/img/structure/B2579299.png)
3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine is a novel organic compound characterized by a unique combination of functional groups. Its structure includes a pyridine ring substituted at positions 2 and 3 with a methoxy and methyl group respectively, as well as a piperidine ring linked via an oxadiazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine involves multiple steps:
Formation of the Oxadiazole Ring: : Start with the reaction of isobutyronitrile with hydrazine hydrate to form the corresponding amidoxime.
Cyclization to Oxadiazole: : The amidoxime is then cyclized with carboxylic acid derivatives to form the oxadiazole ring.
Linking with Piperidine: : The oxadiazole derivative is reacted with 4-chloromethyl piperidine under basic conditions to form the piperidine linkage.
Methoxylation and Methylation:
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and concentration. Continuous flow reactors may be utilized to ensure consistent product quality and yield. Process intensification techniques, such as microwave-assisted synthesis, can also be employed to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and methoxy groups.
Reduction: : Reduction reactions can target the oxadiazole moiety, converting it to various functionalized derivatives.
Substitution: : The piperidine ring and pyridine moiety can undergo nucleophilic and electrophilic substitution reactions respectively.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogenation using palladium on carbon or other catalytic methods.
Substitution: : Halogenated intermediates with nucleophiles or electrophiles under standard organic reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. Oxidation typically yields carboxylic acids or ketones, while reduction products include aliphatic amines. Substitution reactions lead to various substituted pyridine or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound finds use in various fields due to its versatile chemical structure:
Chemistry: : Acts as a ligand in coordination chemistry and as a building block in synthetic organic chemistry.
Biology: : Investigated for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: : Studied for its therapeutic potential in targeting specific molecular pathways related to diseases.
Industry: : Used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Wirkmechanismus
The mechanism by which 3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biochemical pathways, leading to the compound's observed effects. For example, it may inhibit or activate specific enzymes, alter receptor binding affinities, or modulate ion channel activity.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds like 3-Methyl-2-[(1-{[3-(propyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine and 2-Methoxy-3-methylpyridine, this compound's unique structure provides distinct advantages such as improved selectivity and potency in biological assays. Similar compounds include:
2-Methoxy-3-methylpyridine: : Lacks the piperidine and oxadiazole moieties, leading to different chemical reactivity and bioactivity.
3-Methyl-2-[(1-{[3-(propyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine: : Similar but differs in the substituent on the oxadiazole ring, affecting its chemical properties and biological interactions.
Eigenschaften
IUPAC Name |
5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13(2)17-20-16(24-21-17)11-22-9-6-15(7-10-22)12-23-18-14(3)5-4-8-19-18/h4-5,8,13,15H,6-7,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXRNFSFMIIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NC(=NO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2579217.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isobutyloxalamide](/img/structure/B2579218.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2579219.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]propanamide](/img/structure/B2579221.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2579222.png)
![5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2579224.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2579225.png)






![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide](/img/structure/B2579239.png)
